molecular formula C15H15N5OS B2792970 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 903277-35-0

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2792970
CAS RN: 903277-35-0
M. Wt: 313.38
InChI Key: QNWNXZSXYBOFPO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrrole ring, a triazole ring, a thioether group, and an amide group . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but the second position is occupied by a nitrogen atom . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . Thioethers are organic compounds that contain a sulfur atom bonded to two organic groups . Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms . The presence of aromatic rings (pyrrole and triazole) could contribute to the overall stability of the molecule . The sulfur atom in the thioether group could potentially act as a stereochemical center .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present . For example, the amide group might be hydrolyzed under acidic or basic conditions . The aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of polar functional groups (like the amide) could increase its solubility in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its properties and reactivity . It could be of interest in fields like medicinal chemistry, materials science, or chemical biology . Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

N-methyl-N-phenyl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-18(13-7-3-2-4-8-13)14(21)11-22-15-17-16-12-20(15)19-9-5-6-10-19/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWNXZSXYBOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

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